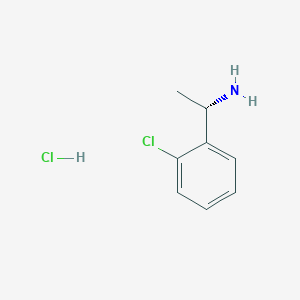
1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Vue d'ensemble
Description
“1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one” is a chemical compound with the molecular formula C6H6F6O2 . It has an average mass of 224.10 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of six carbon atoms, six hydrogen atoms, six fluorine atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.446g/cm3 and a boiling point of 176.967ºC at 760 mmHg .Applications De Recherche Scientifique
Hydrate-Keto Equilibrium Studies
The compound has been utilized in hydrate-keto equilibrium studies. For instance, its hydrate form in acetone and ether solutions was investigated using magnetic resonance, revealing equilibrium percentages of keto and hydrate forms (Dhingra & Tatta, 1975).
Organic Synthesis
It plays a significant role in organic synthesis. One example is its use in a one-step method for the synthesis of polyfluorinated hydrazones, leading to various fluorinated compounds (Bargamov, Mysov, & Bargamova, 1994).
Liquid Phase Photo-Fluorination
This chemical is pivotal in liquid phase photo-fluorination for the synthesis of perfluorochemicals, offering a novel, safe, and effective technique (Scherer, Yamanouchi, & Onox, 1990).
Surface Chemistry on Silicon
The surface chemistry of this compound on silicon surfaces has been extensively studied, providing insights into its potential as a source of contamination in deposition processes (Méndez De Leo, Pirolli, & Teplyakov, 2006).
Role in Photoreactions
It has been researched for its role in type II photoreactions from aliphatic ketones, contributing to the understanding of solvent effects and quenching mechanisms (Encina & Lissi, 1976).
Defense Mechanisms in Plants
Interestingly, a derivative (4-hydroxy-4-methylpentan-2-one) was found in the glandular trichomes of Oenothera glazioviana, suggesting its role as a defensive compound against pathogens and herbivores (Tan et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxy-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-4(14,6(10,11)12)2-3(13)5(7,8)9/h14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZVJWKNRVVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663079 | |
| Record name | 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-65-0 | |
| Record name | 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



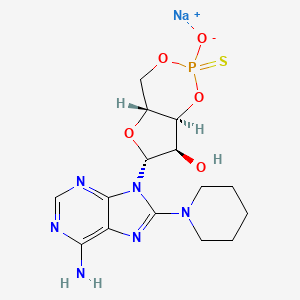
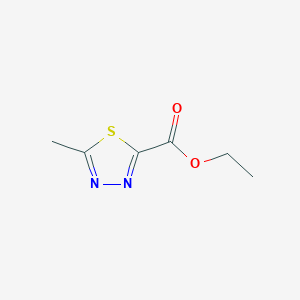

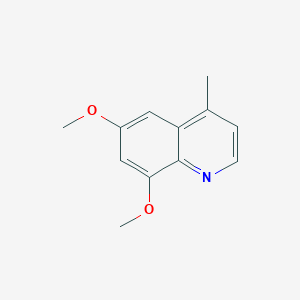
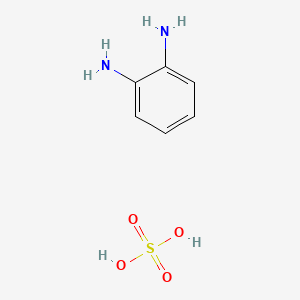

![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)



